N-(2-(5-bromo-1H-indol-1-yl)ethyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
N-(2-(5-bromo-1H-indol-1-yl)ethyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-bromo-1H-indol-1-yl)ethyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Alkylation: The brominated indole is then alkylated with an appropriate alkylating agent to introduce the ethyl group.
Acylation: The resulting intermediate is acylated with 2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid or its derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, alternative solvents, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the methoxy group.
Reduction: Reduction reactions can occur at the carbonyl group of the pyridinone ring.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(5-bromo-1H-indol-1-yl)ethyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-bromo-1H-indol-1-yl)ethyl)-2-(4-oxopyridin-1(4H)-yl)acetamide
- N-(2-(5-chloro-1H-indol-1-yl)ethyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
Uniqueness
N-(2-(5-bromo-1H-indol-1-yl)ethyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is unique due to the presence of both the brominated indole and the methoxy-substituted pyridinone moieties. This combination of functional groups may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H20BrN3O3 |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C19H20BrN3O3/c1-13-9-17(24)18(26-2)11-23(13)12-19(25)21-6-8-22-7-5-14-10-15(20)3-4-16(14)22/h3-5,7,9-11H,6,8,12H2,1-2H3,(H,21,25) |
InChI Key |
KGVKWSQYSPYFKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NCCN2C=CC3=C2C=CC(=C3)Br)OC |
Origin of Product |
United States |
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